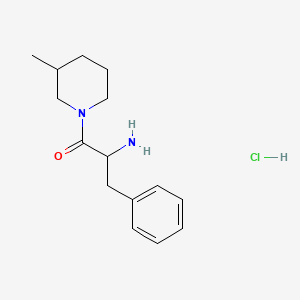
2-Amino-1-(3-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride
Descripción general
Descripción
“2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride” is a chemical compound . Unfortunately, there’s no detailed description available in the sources I found.
Molecular Structure Analysis
There’s no detailed molecular structure analysis available for this compound .Physical And Chemical Properties Analysis
Unfortunately, the physical and chemical properties of this compound are not detailed in the sources I found .Aplicaciones Científicas De Investigación
FTY720 in Cancer Therapy
One significant area of research involves the compound FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride), which, while not the exact compound , shares structural similarities with a focus on nitrogenous organic compounds. FTY720 has been approved by the FDA for treating multiple sclerosis due to its potent immunosuppressive effects. Interestingly, it also exhibits antitumor efficacy in several cancer models, indicating the potential of similar compounds for therapeutic uses. The antitumor activity of FTY720, operating through S1PR-independent mechanisms, underscores the broader research interest in nitrogenous organic compounds for cancer therapy (Li Zhang et al., 2013).
Branched Chain Aldehydes in Foods
Research on branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, which are related to the broader class of compounds including 2-Amino-1-(3-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride, has elucidated their importance in food flavor. These studies have contributed to understanding the metabolic pathways and impact of these compounds on food quality and flavor enhancement, highlighting their relevance in food science and technology (B. Smit et al., 2009).
Anticarcinogenicity and Toxicity of Organotin(IV) Complexes
Further extending the scope of research, the study of organotin(IV) complexes demonstrates the anticarcinogenic and toxicological profiles of compounds that share mechanistic pathways or structural features with 2-Amino-1-(3-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride. These complexes, utilized in various acrylates and carboxylic acid derivatives, exhibit significant biological activity, offering insights into the design and potential therapeutic applications of new drug candidates (Saqib Ali et al., 2018).
Hydroxy Acids in Cosmetic and Therapeutic Formulations
The study of hydroxy acids provides a parallel in understanding the application of organic compounds in cosmetic and therapeutic formulations. While structurally distinct, the research methodologies and application areas (e.g., treating photoaging, acne) offer a framework for exploring the potential uses of 2-Amino-1-(3-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride in dermatological contexts (A. Kornhauser et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-12-6-5-9-17(11-12)15(18)14(16)10-13-7-3-2-4-8-13;/h2-4,7-8,12,14H,5-6,9-11,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIODFZCINOEMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



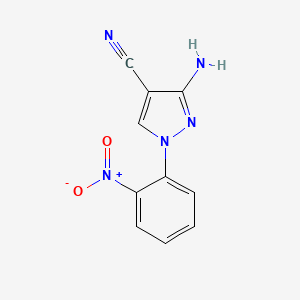
![2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid](/img/structure/B1525051.png)
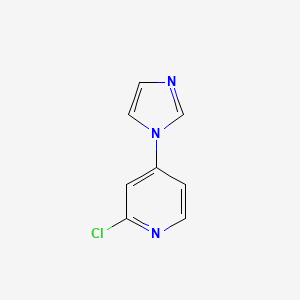
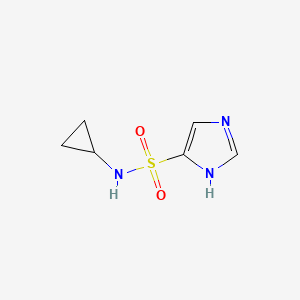
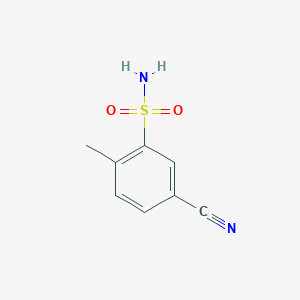
![3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B1525057.png)
![[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine](/img/structure/B1525058.png)
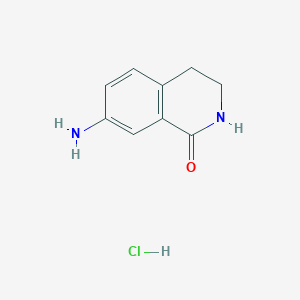
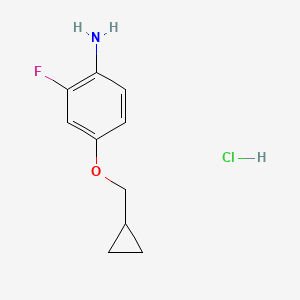
![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide](/img/structure/B1525064.png)
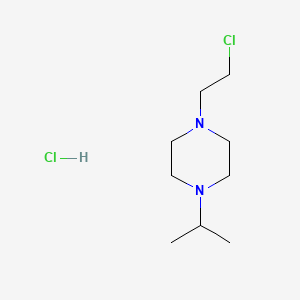
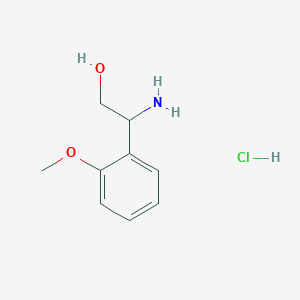
![4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride](/img/structure/B1525071.png)
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1525072.png)